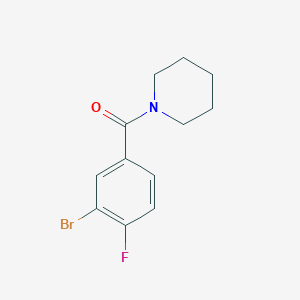
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
説明
“6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. This compound has a molecular formula of C19H16ClNO and a molecular weight of 309.79 .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It also has a carbonyl chloride functional group attached to the 4-position of the quinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl chloride group would make it a reactive compound, and it would be expected to be a solid at room temperature given its molecular weight .科学的研究の応用
Aromatic δ-Peptides and Helical Structures
Research has explored the design, synthesis, and structural characterization of helical, quinoline-derived oligoamide foldamers. These oligomers, related to quinoline structures, demonstrate significant stability and potential for designing novel peptides with specific conformations (Jiang et al., 2003).
Synthesis of Spirooxindole Derivatives
A method has been developed for synthesizing spirooxindole derivatives through a domino one-pot multicomponent condensation reaction. This showcases the versatility of quinoline derivatives in facilitating rapid synthesis of complex heterocycles (Ghahremanzadeh et al., 2014).
Antitubercular Agents
Quinoline derivatives have been synthesized and evaluated for their antitubercular activity, demonstrating the potential of quinoline-based compounds in developing new antimicrobial agents (Kantevari et al., 2011).
Synthesis and Fluorescent Properties
The synthesis and investigation of fluorescent properties of 2-amino substituted quinolines indicate the potential of these compounds in developing fluorescent molecules for linking to biomolecules and biopolymers, highlighting their application in biological and material sciences (Stadlbauer et al., 2009).
Gold(III) Complexes
Study on gold(III) complexes formed from substituted quinoline ligands provides insights into the structural and electronic properties of these complexes, contributing to the understanding of metal-organic frameworks and their potential applications in catalysis and materials science (Laguna et al., 2014).
特性
IUPAC Name |
6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-8-13(3)18-15(9-11)16(19(20)22)10-17(21-18)14-7-5-4-6-12(14)2/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRLKOACDPEVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride](/img/structure/B1451225.png)







![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)
![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)

